molecular formula C21H16O3 B14538277 2-(4-Propylphenyl)naphtho[2,3-b]furan-4,9-dione CAS No. 62452-66-8

2-(4-Propylphenyl)naphtho[2,3-b]furan-4,9-dione

Cat. No.: B14538277
CAS No.: 62452-66-8
M. Wt: 316.3 g/mol
InChI Key: LSAGNDACXJIPIC-UHFFFAOYSA-N
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Description

2-(4-Propylphenyl)naphtho[2,3-b]furan-4,9-dione is a complex organic compound that belongs to the class of naphthofurans This compound is characterized by its unique structure, which includes a naphthoquinone core fused with a furan ring and a propylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Propylphenyl)naphtho[2,3-b]furan-4,9-dione can be achieved through several methods. One efficient approach involves the visible-light-mediated [3+2] cycloaddition reaction of 2-hydroxy-1,4-naphthoquinones with phenylacetylenes under blue LED irradiation (460 nm) in the absence of bases, metals, ligands, or other catalysts . This method is environmentally friendly and provides good yields with excellent regioselectivity and functional group tolerance.

Another method involves palladium-catalyzed reverse hydrogenolysis, where 2-hydroxy-1,4-naphthoquinones are coupled with olefins to produce the desired naphthofuran compound . This reaction is catalyzed by commercially available Pd/C without the need for oxidants or hydrogen acceptors, making it a waste-free approach.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The visible-light-mediated cycloaddition reaction is particularly suitable for industrial applications due to its green chemistry principles and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Propylphenyl)naphtho[2,3-b]furan-4,9-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted naphthofuran derivatives.

Scientific Research Applications

2-(4-Propylphenyl)naphtho[2,3-b]furan-4,9-dione has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Propylphenyl)naphtho[2,3-b]furan-4,9-dione stands out due to its unique propylphenyl substituent, which imparts distinct electronic and steric properties

Properties

CAS No.

62452-66-8

Molecular Formula

C21H16O3

Molecular Weight

316.3 g/mol

IUPAC Name

2-(4-propylphenyl)benzo[f][1]benzofuran-4,9-dione

InChI

InChI=1S/C21H16O3/c1-2-5-13-8-10-14(11-9-13)18-12-17-19(22)15-6-3-4-7-16(15)20(23)21(17)24-18/h3-4,6-12H,2,5H2,1H3

InChI Key

LSAGNDACXJIPIC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C2=CC3=C(O2)C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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